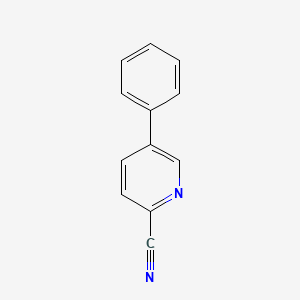

5-Phenylpyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMAKWRPGGQFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359054 | |

| Record name | 5-phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-45-7 | |

| Record name | 5-phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylpyridine-2-carbonitrile (CAS: 39065-45-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Phenylpyridine-2-carbonitrile, a versatile heterocyclic building block. It delves into its chemical and physical properties, established and potential synthesis methodologies with detailed protocols, spectroscopic characterization, and known and prospective applications in medicinal chemistry and materials science.

Core Compound Overview

This compound, also known as 5-phenyl-2-cyanopyridine or 5-phenylpicolinonitrile, is a bifunctional aromatic compound featuring a pyridine ring substituted with a phenyl group at the 5-position and a nitrile group at the 2-position. This unique arrangement of a bulky lipophilic group and an electron-withdrawing cyano group on the pyridine scaffold imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical and Physical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 39065-45-7 |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol [1] |

| Appearance | White to off-white powder/crystalline solid |

| Melting Point | 93-94 °C[2] |

| Boiling Point | 363 °C[2] |

| Density | 1.17 g/cm³[2] |

| Flash Point | 125 °C[2] |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and ether; slightly soluble in water. |

| Storage | Store at room temperature in a dry, well-ventilated place, sealed from moisture.[3] |

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance for the formation of the critical C-C bond between the pyridine and phenyl rings. The choice of starting materials—a halogenated pyridine-2-carbonitrile and a phenyl-metal species (or vice-versa)—determines the specific coupling strategy.

Mechanistic Insight: The Palladium Catalytic Cycle

The Suzuki, Negishi, and Stille reactions, while utilizing different organometallic reagents, all proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.

Caption: Generalized workflow for a Palladium Cross-Coupling reaction.

The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 5-bromopyridine-2-carbonitrile), forming a Pd(II) species.

-

Transmetalation: The organic group from the organometallic reagent (e.g., the phenyl group from phenylboronic acid) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the final product, regenerating the active Pd(0) catalyst.

Representative Synthesis Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is often the method of choice due to the commercial availability, stability, and low toxicity of boronic acid reagents.[4] The following is a representative, field-proven protocol for the synthesis of this compound.

Workflow: Suzuki-Miyaura Synthesis

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

-

Reactant Preparation: To a flame-dried Schlenk flask, add 5-bromopyridine-2-carbonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The use of an aqueous base and solvent mixture is common in Suzuki couplings.[5]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting halide (monitored by TLC/LC-MS) and the appearance of a new, less polar spot/peak corresponding to the product. Final characterization by NMR and MS confirms the structure and purity. The choice of a phosphine-ligated palladium catalyst is crucial for efficient coupling with the electron-deficient pyridine ring.

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 7.4-9.0 ppm): Signals corresponding to the 8 aromatic protons. The pyridine protons are expected to be downfield due to the ring's electron-deficient nature, with the proton at C6 being a doublet, the proton at C4 being a doublet of doublets, and the proton at C3 appearing as a doublet. The phenyl protons will likely appear as a multiplet. |

| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Signals for all 12 carbon atoms. The nitrile carbon (C≡N) is expected around δ 117-120 ppm. The carbon bearing the nitrile (C2) and the carbon bearing the phenyl group (C5) will be quaternary and may show lower intensity. |

| FT-IR (cm⁻¹) | ~2220-2230 cm⁻¹: Sharp, strong absorption characteristic of the C≡N (nitrile) stretch. ~3030-3100 cm⁻¹: C-H stretching of the aromatic rings. ~1400-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 180.07. Fragmentation may involve the loss of HCN (m/z = 153) or cleavage of the phenyl group. |

Note: As of the date of this document, a publicly available, peer-reviewed, complete experimental dataset for this specific compound is not readily accessible. The data presented is predictive and should be confirmed by experimental analysis.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by its three key functional components: the phenyl ring, the pyridine ring, and the nitrile group.

-

Pyridine Ring: The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, this electron deficiency facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. The nitrogen atom also provides a site for coordination to metal centers.

-

Nitrile Group: The strongly electron-withdrawing nitrile group further deactivates the pyridine ring towards electrophiles but activates it for nucleophilic attack. The nitrile group itself is a versatile functional handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide range of derivatives.

-

Phenyl Group: The phenyl ring can undergo typical electrophilic aromatic substitution reactions. Its presence adds steric bulk and increases the lipophilicity of the molecule.

Applications in Research and Development

The structural motifs within this compound make it a compound of interest in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The 2-cyanopyridine moiety, in particular, is a key pharmacophore.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The nitrogen of the pyridine ring and the potential for the nitrile group to be transformed into other hydrogen-bonding groups (like amides or amines) make this compound a valuable starting point for the synthesis of kinase inhibitors. Analogous aminopyrazine-carbonitriles have shown potent activity as inhibitors of kinases like FGFR and CHK1.[6]

-

Metabolic Stability: The introduction of a phenyl group can modulate the pharmacokinetic properties of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The pyridine nitrogen can also influence metabolism, sometimes blocking a potential site of oxidation.

Materials Science

The combination of aromatic rings and polar functional groups in this compound suggests potential applications in organic electronics.

-

Organic Light-Emitting Diodes (OLEDs): Phenylpyridine derivatives are common components in OLEDs, often used in the emissive layer or as host materials. A related compound, this compound, has been noted as a synthetic compound that emits light when subjected to an electric field and has been used in intermolecular quantum efficiency measurements.[1] This suggests its potential as a building block for novel emitters or host materials in OLED devices. The nitrile group can act as an electron-accepting moiety, facilitating the design of molecules with charge-transfer characteristics, which is crucial for developing efficient light-emitting materials.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[7]

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical advice.

-

Stability: The compound is generally stable under normal storage conditions. Incompatible materials may include strong oxidizing agents.

This guide is intended to provide a robust technical foundation for researchers working with this compound. The combination of established chemical principles and predictive data offers a strategic starting point for its synthesis, characterization, and application in innovative research endeavors.

References

Sources

- 1. This compound | 39065-45-7 | PBA06545 [biosynth.com]

- 2. This compound CAS#: 39065-45-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

A Technical Guide to the Solubility of 5-Phenylpyridine-2-carbonitrile in Organic Solvents

Abstract

5-Phenylpyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents and functional materials.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound, including its physicochemical properties, qualitative solubility profile, and detailed experimental protocols for quantitative determination. This document is designed to be a valuable resource for optimizing reaction conditions, purification strategies, and formulation development.

Introduction: The Critical Role of Solubility in Research and Development

In the realm of drug discovery and materials science, the solubility of a compound is a fundamental physicochemical property that dictates its utility and developability.[3] For professionals in these fields, a thorough understanding of a compound's solubility is not merely academic; it has profound practical implications. Inadequate solubility can hinder or halt the development of promising therapeutic candidates and novel materials.

For drug development professionals, the solubility of a compound like this compound, a potential pharmacophore, directly impacts its bioavailability.[3] A poorly soluble compound will likely exhibit low absorption in the gastrointestinal tract, leading to suboptimal therapeutic efficacy.[3] Furthermore, solubility is a critical parameter during high-throughput screening, chemical synthesis, and formulation.

Researchers and scientists in materials science also rely on precise solubility data for the development of new materials. For instance, this compound has been investigated for its electroluminescent properties, and its processability into thin films for electronic devices is contingent on its solubility in appropriate organic solvents.[4]

This technical guide serves as a comprehensive resource on the solubility of this compound. It will delve into the theoretical underpinnings of solubility, provide a qualitative assessment of its behavior in common organic solvents, and offer detailed, field-proven experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₂H₈N₂ | [4] |

| Molecular Weight | 180.21 g/mol | [4] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 363°C at 760 mmHg | |

| Density | 1.17 g/cm³ | |

| Flash Point | 125°C |

The structure of this compound, featuring a polar cyanopyridine moiety and a nonpolar phenyl ring, results in a molecule with a nuanced solubility profile, exhibiting an affinity for a range of organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[5] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent.

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. The nitrile group and the nitrogen atom in the pyridine ring of this compound impart polarity to the molecule. Therefore, it is expected to be more soluble in polar organic solvents.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group and the pyridine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, particularly protic solvents like alcohols, are likely to be effective at solvating this compound.

-

van der Waals Forces: The phenyl and pyridine rings contribute to the molecule's size and surface area, allowing for van der Waals interactions with a variety of solvents.

Qualitative Solubility Profile of this compound

Based on these observations and the structural features of this compound, the following qualitative solubility profile can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in chlorinated solvents like dichloromethane.

-

Good to Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and in ketones such as acetone.

-

Lower Solubility: Expected in nonpolar aromatic solvents like toluene.

-

Insoluble: Expected in water and nonpolar aliphatic hydrocarbons like hexane.

It is imperative to note that this qualitative profile serves as a guiding principle. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility

A variety of methods can be employed to quantitatively determine the solubility of this compound. The choice of method often depends on the required accuracy, throughput, and available equipment.

Gravimetric Method (Shake-Flask)

The shake-flask method followed by gravimetric analysis is a gold-standard technique for determining equilibrium solubility.[4][6] It is accurate and reliable, though relatively low-throughput.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial for ensuring a saturated solution at equilibrium.

-

Place the sealed vial in a thermostatically controlled shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Separation:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the constant temperature environment for at least 2 hours to permit the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry evaporation dish or vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant mass is obtained.[7]

-

-

Calculation:

-

Mass of dissolved solute: (Final constant mass of dish + solute) - (Initial mass of empty dish)

-

Solubility (g/L): (Mass of dissolved solute in g) / (Volume of supernatant in L)

-

Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis absorption spectroscopy, offer a higher throughput alternative to the gravimetric method, particularly for compounds with a strong chromophore.[8][9]

Experimental Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the supernatant.

-

-

Spectroscopic Measurement:

-

Dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the calibration curve equation to determine its concentration.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Throughput Screening (HTS) Methods

For early-stage drug discovery and process development where a large number of compounds or solvent systems need to be evaluated, HTS methods are invaluable.[10] Nephelometry, which measures light scattering from suspended particles, is a common HTS technique for solubility assessment.

Principle of Nephelometric Solubility Assay:

A stock solution of the compound in a highly miscible solvent (e.g., DMSO) is serially diluted into an aqueous or organic buffer. The solubility limit is identified as the concentration at which the compound precipitates, causing a sharp increase in light scattering (turbidity).

Experimental Protocol (Conceptual):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: In a microplate format (e.g., 96-well or 384-well), perform serial dilutions of the DMSO stock solution into the desired organic solvent or buffer system.

-

Incubation: Allow the microplate to incubate for a set period to allow for precipitation.

-

Nephelometric Reading: Measure the light scattering of each well using a microplate nephelometer.

-

Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline corresponds to the kinetic solubility limit.

Conclusion

While a comprehensive, publicly available dataset for the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides the theoretical framework and practical methodologies for its determination. The structural characteristics of the molecule suggest good solubility in polar aprotic and chlorinated solvents, and moderate solubility in polar protic solvents. For researchers, scientists, and drug development professionals, the experimental protocols detailed herein—from the gold-standard gravimetric method to high-throughput nephelometry—offer robust approaches to generate the precise solubility data necessary for advancing their research and development endeavors. The systematic determination of this key physicochemical property will undoubtedly facilitate the rational design of synthetic routes, purification strategies, and ultimately, the successful application of this compound in its intended field.

References

- Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.).

- Determination of solubility by gravimetric method: A brief review. (2021). National Journal of Pharmaceutical Sciences. [Link]

- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (1999). Analytical Chemistry. [Link]

- Determination of Solubility by Gravimetric Method. (n.d.). Pharmanotes. [Link]

- High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formul

- Spectroscopic Techniques. (n.d.). Solubility of Things. [Link]

- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science - The Islamic University of Gaza. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). City University of New York. [Link]

- A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter pl

- This compound. (n.d.). PubChem. [Link]

- How To Determine Solubility Of Organic Compounds?. (2025). YouTube. [Link]

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Scientific Research Publishing. [Link]

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2002). Analytical Chemistry. [Link]

- Solubility of Organic Compounds. (2023). University of Calgary. [Link]

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Chemistry LibreTexts. [Link]

- Gravimetric Analysis. (n.d.). Wired Chemist. [Link]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

- Method for determining solubility of a chemical compound. (2005).

- Gravimetric analysis. (n.d.). Wikipedia. [Link]

- This compound CAS#: 39065-45-7 • ChemWhat. (n.d.).

- Pyridine-2-carbonitrile. (n.d.). PubChem. [Link]

- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2019).

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021).

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- 5-phenylpyridine-2-carboxylic Acid. (n.d.). PubChem. [Link]

Sources

- 1. 5-phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39065-45-7 | PBA06545 [biosynth.com]

- 3. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylpyridine-2-Carbonitrile | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]

- 5. 5-Formylpyridine-2-carbonitrile | C7H4N2O | CID 10986263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]

- 7. 5-Methyl-4-phenylpyridine-2-carbonitrile | C13H10N2 | CID 139882547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 39065-45-7 [amp.chemicalbook.com]

- 9. PubChemLite - 2-phenylpyrimidine-5-carbonitrile (C11H7N3) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Phenylpyridine-2-carbonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectral data is critical for the confirmation of molecular identity, purity assessment, and structural elucidation of novel compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Phenylpyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Due to the limited availability of public experimental spectral data for this compound, this guide utilizes high-quality predicted NMR data. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts, coupling constants, and signal multiplicities. This approach serves as a powerful tool for anticipating spectral features and provides a robust framework for the analysis of experimentally acquired data. This document will detail the predicted spectral data, provide a thorough interpretation based on fundamental NMR principles, and outline a standard experimental protocol for acquiring empirical data.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The molecular structure of this compound with the IUPAC numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated using advanced NMR prediction software. The data is presented for a standard deuterated solvent, such as CDCl₃, which is commonly used for routine NMR analysis. It is important to note that solvent effects can cause slight variations in chemical shifts.[3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal | Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| 1 | H6 | 8.90 | d | 2.1 |

| 2 | H4 | 8.15 | dd | 8.2, 2.1 |

| 3 | H3 | 7.85 | d | 8.2 |

| 4 | H2', H6' | 7.65 | m | - |

| 5 | H3', H4', H5' | 7.50 | m | - |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the pyridine and phenyl rings.

-

Pyridine Ring Protons (H3, H4, H6):

-

H6: This proton, positioned ortho to the nitrogen atom, is expected to be the most deshielded proton on the pyridine ring, appearing at the lowest field (predicted at 8.90 ppm). Its signal is a doublet due to coupling with H4.

-

H4: This proton is predicted to resonate around 8.15 ppm as a doublet of doublets, arising from coupling to both H3 and H6.

-

H3: The proton at the C3 position is predicted to appear at approximately 7.85 ppm as a doublet, resulting from its coupling with H4.

-

-

Phenyl Ring Protons (H2', H3', H4', H5', H6'):

-

The protons of the phenyl ring are expected to produce a complex multiplet pattern in the range of 7.50-7.65 ppm. The ortho protons (H2' and H6') are generally slightly deshielded compared to the meta (H3' and H5') and para (H4') protons. The overlapping signals result in a multiplet.

-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Signal | Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| 1 | C5 | 155.0 |

| 2 | C6 | 152.5 |

| 3 | C4 | 138.0 |

| 4 | C1' | 135.0 |

| 5 | C2 | 132.0 |

| 6 | C4' | 130.0 |

| 7 | C2', C6' | 129.5 |

| 8 | C3', C5' | 128.0 |

| 9 | C3 | 121.0 |

| 10 | C7 (CN) | 117.0 |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the nitrogen atom and the electronic effects of the phenyl and cyano substituents.

-

Pyridine Ring Carbons:

-

The carbon atoms of the pyridine ring are significantly affected by the electronegative nitrogen atom. C5 and C6, being in close proximity to the nitrogen, are predicted to have the highest chemical shifts (155.0 and 152.5 ppm, respectively).

-

C4 is also deshielded and is predicted around 138.0 ppm.

-

C2, attached to the electron-withdrawing cyano group, is predicted at 132.0 ppm.

-

C3 is expected to have the lowest chemical shift among the pyridine ring carbons at approximately 121.0 ppm.

-

-

Phenyl Ring Carbons:

-

The carbon atoms of the phenyl ring are predicted to resonate in the typical aromatic region. The ipso-carbon (C1'), directly attached to the pyridine ring, is predicted at 135.0 ppm.

-

The other phenyl carbons (C2', C3', C4', C5', C6') are predicted to appear in the range of 128.0-130.0 ppm.

-

-

Nitrile Carbon:

-

The carbon of the cyano group (C7) is predicted to have a chemical shift of around 117.0 ppm, which is characteristic for nitrile carbons.

-

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used if solubility is an issue.

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak for referencing.

II. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more for dilute samples).

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Caption: Experimental workflow for NMR spectral analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for researchers working with this compound. The interpretation of the spectral data is grounded in the fundamental principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyridine and phenyl rings. The provided experimental protocol outlines the necessary steps for acquiring high-quality empirical data to confirm these predictions. By combining predictive tools with rigorous experimental validation, scientists can confidently characterize and utilize novel chemical entities in their research and development endeavors.

References

- ACD/Labs. (n.d.). NMR Prediction.

- ChemAxon. (n.d.). NMR Predictor.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- Modgraph Consultants. (n.d.). NMRPredict Desktop.

- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?

- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

Sources

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Analysis of 5-Phenylpyridine-2-carbonitrile

This guide provides an in-depth exploration of the mass spectrometric analysis of 5-Phenylpyridine-2-carbonitrile, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods to offer a scientifically grounded rationale for analytical choices, ensuring a robust and reproducible approach to the structural elucidation of this molecule.

Foundational Understanding: The Analyte

This compound possesses a chemical formula of C₁₂H₈N₂ and a molecular weight of approximately 180.21 g/mol . Its structure, featuring a phenyl group appended to a pyridine ring bearing a nitrile functional group, dictates its behavior in a mass spectrometer. The aromatic systems provide stability, while the polar nitrile group and the nitrogen heteroatom influence its ionization and fragmentation characteristics.

The Heart of the Matter: Predicting Fragmentation Pathways

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in major databases like the NIST Mass Spectral Library or the Wiley Registry[1][2][3][4][5][6][7], we can confidently predict its fragmentation pattern under electron ionization (EI) by examining the established fragmentation of its core structural motifs: the phenylpyridine and benzonitrile moieties.

The molecular ion (M•+) is expected to be prominent due to the stability conferred by the aromatic rings. The primary fragmentation pathways are anticipated to involve cleavages around the phenyl-pyridine bond and the loss of the nitrile group or related neutral fragments.

Key Predicted Fragmentation Pathways:

-

Loss of HCN (Hydrogen Cyanide): A characteristic fragmentation of aromatic nitriles, including benzonitrile, is the elimination of a neutral hydrogen cyanide molecule (27 Da)[8]. This would result in a fragment ion at m/z 153.

-

Cleavage of the Phenyl Group: Loss of the phenyl radical (C₆H₅•, 77 Da) would lead to a fragment ion corresponding to the 2-cyanopyridine cation at m/z 103.

-

Loss of the Cyano Radical: Expulsion of the cyano radical (•CN, 26 Da) would generate a phenylpyridine cation at m/z 154.

-

Fragmentation of the Pyridine Ring: Subsequent fragmentation of the pyridine-containing ions can lead to the formation of smaller characteristic ions.

These predicted fragmentation patterns provide a roadmap for interpreting the mass spectrum of this compound and distinguishing it from isomeric or related structures.

Predicted Major Fragment Ions

| m/z | Proposed Fragment Ion | Neutral Loss | Description |

| 180 | [C₁₂H₈N₂]•+ | - | Molecular Ion (M•+) |

| 153 | [C₁₁H₇N]•+ | HCN | Loss of hydrogen cyanide |

| 154 | [C₁₁H₈N]+ | •CN | Loss of the cyano radical |

| 103 | [C₆H₄N₂]+ | C₆H₅• | Loss of the phenyl radical |

| 77 | [C₆H₅]+ | C₆H₄N₂ | Phenyl cation |

Experimental Design: From Sample to Spectrum

The selection of the appropriate analytical technique and sample preparation protocol is paramount for obtaining high-quality mass spectrometric data. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Given its aromatic nature and moderate molecular weight, this compound is well-suited for GC-MS analysis, which offers high chromatographic resolution and allows for the use of established electron ionization libraries for spectral matching.

Sample Preparation:

A critical step in GC-MS is ensuring the sample is volatile and free of non-volatile contaminants[9][10][11].

-

Dissolution: Dissolve a small amount of the solid this compound in a volatile organic solvent such as dichloromethane, acetone, or methanol to a concentration of approximately 0.1 to 1 mg/mL[10].

-

Filtration/Centrifugation: To prevent contamination of the GC inlet and column, filter the sample solution through a 0.22 µm syringe filter or centrifuge to remove any particulate matter[10].

-

Dilution: Dilute the filtered solution to a final concentration of approximately 10 µg/mL for injection[9].

Instrumental Parameters:

The following are typical starting parameters for the GC-MS analysis of an aromatic nitrile. Optimization may be required based on the specific instrument and column used.

| Parameter | Condition |

| GC System | |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with Electrospray Ionization (ESI) is a powerful alternative, particularly for samples that may not be sufficiently volatile for GC or for analyses requiring higher sensitivity[12]. Given the polar nature of the nitrile group and the pyridine nitrogen, ESI in positive ion mode is expected to be effective[13].

Sample Preparation:

-

Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

-

Filtration: Filter the solution through a 0.22 µm syringe filter.

-

Dilution: Dilute the sample to a final concentration in the range of 1-10 µg/mL in the initial mobile phase composition.

Instrumental Parameters:

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Mass Range | m/z 50-500 |

Data Interpretation and Validation

The acquired mass spectrum should be carefully examined for the presence of the molecular ion and the predicted fragment ions. The relative abundances of these ions will provide a characteristic fingerprint for this compound. For GC-MS data, the obtained spectrum can be compared against commercial libraries (e.g., NIST, Wiley) for tentative identification, although the absence of a reference spectrum for this specific compound necessitates manual interpretation based on the predicted fragmentation pathways[14][15][16].

For LC-MS/MS analysis, targeted fragmentation of the protonated molecule [M+H]⁺ can provide further structural confirmation. By selecting the precursor ion at m/z 181 and subjecting it to collision-induced dissociation (CID), the resulting product ion spectrum should reveal fragments consistent with the predicted neutral losses.

Visualizing the Workflow and Fragmentation

To provide a clear overview of the analytical process and the predicted molecular breakdown, the following diagrams are presented.

Caption: Workflow for the GC-MS analysis of this compound.

Caption: Predicted electron ionization fragmentation pathways of this compound.

Conclusion

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By combining theoretical predictions of fragmentation with detailed, practical experimental protocols for both GC-MS and LC-MS, researchers are equipped to confidently identify and structurally characterize this compound. The principles outlined herein are broadly applicable to the analysis of related heterocyclic and aromatic nitrile compounds, serving as a valuable resource for the scientific community.

References

- Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from University of California, Davis Mass Spectrometry Facility.

- Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).

- Sample preparation GC-MS. (n.d.).

- GC-MS Sample Preparation. (n.d.).

- Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024, September 9).

- Yuan, J., Dou, X., & Lu, X. (2012). Analytical strategies for LC-MS-based targeted metabolomics.

- Preparing Samples for GC-MS/MS Analysis. (n.d.).

- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).

- Kruve, A., & de la Mata, A. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Metabolites, 11(6), 384.

- Wiley Registry of Mass Spectral Data 2023. (n.d.).

- Wiley Registry™ of Mass Spectral Data, 2023 Edition. (n.d.).

- 10 Tips for Electrospray Ionisation LC-MS. (n.d.).

- Wiley Registry® / NIST Mass Spectral Library 2023. (n.d.).

- Bruker NIST Mass Spectral Library. (n.d.).

- Wiley Spectral Libraries. (n.d.).

- NIST Standard Reference Database 1A. (2014, June 19).

- Mass Spectrometry Data Center. (n.d.).

- The Wiley Registry of Mass Spectral Data. (n.d.).

- NIST Mass Spectral Library. (n.d.).

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026, January 5). The Journal of Organic Chemistry.

- The NIST 23 Mass Spectral Library & Search Software (NIST 2023/2020/2017/EPA/NIH). (n.d.).

- A Comparative Computational Analysis of 5-Cyanopyridine-2-carboxylic Acid and a Guide to its Experimental Characterization. (n.d.).

- Pyridine-2-carbonitrile. (n.d.). In PubChem.

- 2-Amino-5-cyanopyridine. (n.d.). In PubChem.

- Benzonitrile. (n.d.). In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.

Sources

- 1. store.bruker.com [store.bruker.com]

- 2. mswil.com [mswil.com]

- 3. NIST Standard Reference Database 1A | NIST [nist.gov]

- 4. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 5. 2.imimg.com [2.imimg.com]

- 6. diabloanalytical.com [diabloanalytical.com]

- 7. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

- 8. Benzonitrile [webbook.nist.gov]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 11. Sample preparation GC-MS [scioninstruments.com]

- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 13. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 15. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]

- 16. agsanalitica.com [agsanalitica.com]

An In-Depth Technical Guide to the Crystal Structure Determination of 5-Phenylpyridine-2-carbonitrile

Foreword: In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the crystalline state governs a compound's physicochemical properties, dictates its intermolecular interactions, and ultimately influences its biological activity or material performance. This guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 5-Phenylpyridine-2-carbonitrile, a molecule of significant interest. While a definitive crystal structure is not yet publicly available in crystallographic databases, this document serves as a rigorous, expert-led roadmap for its determination. We will delve into the strategic considerations for synthesis, the nuanced art of crystallization, and the powerful technique of single-crystal X-ray diffraction to elucidate its atomic architecture. This guide is intended for researchers, scientists, and drug development professionals seeking not just a protocol, but a foundational understanding of the principles and practices of structural chemistry.

Introduction to this compound: A Molecule of Interest

This compound (C₁₂H₈N₂) is a synthetic organic compound featuring a pyridine ring substituted with a phenyl group at the 5-position and a nitrile group at the 2-position.[1] This molecular architecture imparts a unique combination of rigidity, polarity, and potential for intermolecular interactions, making it a valuable scaffold in medicinal chemistry and a component in the development of organic light-emitting diodes (OLEDs).[1] The presence of aromatic rings and a polar nitrile group suggests the likelihood of significant π-π stacking and dipole-dipole interactions in the solid state, which are critical to understanding its material properties and potential for polymorphism.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| CAS Number | 39065-45-7 | [1] |

| Appearance | Solid (Typical) | |

| Melting Point | 93-94 °C | [2] |

| Boiling Point | 363 °C | [2] |

| Density | 1.17 g/cm³ | [2] |

Strategic Synthesis of High-Purity this compound

The journey to a high-quality crystal structure begins with the synthesis of a pure, well-characterized compound. Several synthetic routes to substituted pyridine-2-carbonitriles have been reported, often involving the cyanation of a corresponding halopyridine.[3] A plausible and efficient laboratory-scale synthesis of this compound would involve a Suzuki cross-coupling reaction to introduce the phenyl group, followed by a cyanation reaction.

Proposed Synthetic Pathway

A robust synthetic strategy is essential for obtaining a high-purity compound suitable for crystallization. The following two-step process is proposed:

-

Suzuki Cross-Coupling: Reaction of 2-chloro-5-bromopyridine with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield 5-phenyl-2-chloropyridine.

-

Cyanation: Subsequent reaction of 5-phenyl-2-chloropyridine with a cyanide source, such as zinc cyanide (Zn(CN)₂), catalyzed by a palladium complex to afford the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Purification and Characterization

Following synthesis, rigorous purification is critical. Column chromatography on silica gel is a standard and effective method for removing unreacted starting materials, catalysts, and byproducts. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent is crucial and often requires empirical screening.

General Principles of Crystallization

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, repeating three-dimensional lattice. The ideal crystallization experiment proceeds slowly, allowing for the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.

Recommended Crystallization Protocols

For a molecule like this compound, several crystallization techniques should be explored in parallel.

Table 2: Recommended Crystallization Screening Methods

| Method | Description | Key Considerations |

| Slow Evaporation | A solution of the compound is left undisturbed in an open or partially covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. | Simple and effective. The rate of evaporation can be controlled by the opening of the vial. |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to a gradual decrease in solubility and crystal growth. | Excellent for growing high-quality crystals from small amounts of material. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents as they slowly mix. | Useful for compounds that are sensitive to temperature changes. |

Experimental Workflow for Crystallization Screening:

Caption: A systematic workflow for crystallization screening.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms.[4]

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information required to determine the crystal structure.

Step-by-Step Experimental Protocol for SCXRD

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). The intensities of the diffraction spots are also measured.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined by adjusting the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

Sources

Introduction: The Strategic Importance of 5-Phenylpyridine-2-carbonitrile

An In-depth Technical Guide to the Fundamental Chemical Reactivity of 5-Phenylpyridine-2-carbonitrile

This compound is a heterocyclic compound featuring a pyridine core functionalized with a phenyl group at the 5-position and a cyano group at the 2-position. This specific arrangement of functionalities creates a molecule of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the potent electron-withdrawing nature of the C2-cyano group. This electronic profile is balanced by the C5-phenyl substituent, which introduces steric bulk and modulates the molecule's electronic and photophysical properties.

This guide provides a comprehensive exploration of the core chemical reactivity of this compound (C₁₂H₈N₂), moving beyond a simple catalog of reactions to explain the underlying principles governing its transformations.[1] We will dissect the molecule's reactivity at its three primary functional sites: the electron-deficient pyridine ring, the versatile nitrile group, and the interplay between its substituents. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to strategically employ this scaffold in complex synthetic campaigns and for the rational design of novel functional molecules.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is crucial before exploring its reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Appearance | Solid (Typical) | N/A |

| Density | 1.17 g/cm³ | [2] |

| Flash Point | 125 °C | [2] |

Part 1: Synthesis of the this compound Scaffold

The construction of the this compound framework typically involves established methodologies for forming biaryl linkages and introducing the cyano group onto the pyridine ring. A common and efficient strategy is the Suzuki-Miyaura cross-coupling reaction.

Workflow: Suzuki-Miyaura Cross-Coupling Approach

This approach involves the palladium-catalyzed coupling of a halogenated 2-cyanopyridine with phenylboronic acid. The choice of 5-bromo-2-cyanopyridine as a starting material is strategic, as the bromine atom provides a reliable handle for the cross-coupling reaction.

Caption: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative example based on general procedures for Suzuki-Miyaura reactions involving pyridyl halides.[3]

-

Reactor Setup: To an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-cyanopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)propane]dichloropalladium(II) (Pd(dppp)Cl₂, 0.03 eq.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Part 2: Core Reactivity of the Pyridine Ring

The reactivity of the pyridine ring is profoundly influenced by the interplay between the ring nitrogen and the C2-cyano group, creating a highly electron-deficient system.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing cyano group, combined with the inherent electron deficiency of the pyridine nucleus, makes the ring highly susceptible to nucleophilic attack.[4][5]

Causality & Regioselectivity: Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C2, C4, C6), as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[5][6] Since the C2 position is occupied by the cyano group, the most activated sites for substitution (if a leaving group were present) or addition are C4 and C6. The cyano group at C2 further stabilizes the negative charge at C4 via resonance.

Caption: Generalized mechanism for SNAr on the pyridine ring.

Field Insights: Reactions with strong nucleophiles like amines, alkoxides, or thiolates proceed efficiently. For instance, reacting a 4-chloro-5-phenylpyridine-2-carbonitrile derivative with an amine would readily yield the corresponding 4-amino product.[4] This reactivity is a cornerstone for building molecular complexity and is frequently exploited in the synthesis of pharmaceutical intermediates.

Electrophilic Aromatic Substitution (SEAr)

In stark contrast to its reactivity with nucleophiles, the this compound ring is highly deactivated towards electrophilic attack.

Causality & Regioselectivity: The pyridine nitrogen acts as a strong deactivating group by inductively withdrawing electron density. This effect is amplified by the C2-cyano group. Electrophilic attack, if forced, occurs at the C3 position.[6][7] Attack at C2, C4, or C6 would place a positive charge on the adjacent carbon, leading to a highly unstable resonance structure with a positive charge on the already electron-deficient nitrogen.[7] Attack at C3 avoids this unfavorable situation.

Sources

oxidation and reduction reactions of 5-Phenylpyridine-2-carbonitrile

An In-depth Technical Guide to the Oxidation and Reduction Reactions of 5-Phenylpyridine-2-carbonitrile

Abstract

This compound is a versatile heterocyclic building block characterized by three distinct functional moieties: a pyridine ring, a phenyl substituent, and a nitrile group. This trifecta of reactivity presents both unique opportunities and significant challenges in synthetic chemistry. The selective transformation of one functional group while preserving the others is paramount for its application in the synthesis of pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive exploration of the , grounded in mechanistic principles and supported by established experimental protocols. We will delve into the causality behind reagent selection, reaction conditions, and strategies to achieve chemoselectivity, offering researchers and drug development professionals a robust framework for manipulating this valuable scaffold.

Introduction to this compound

This compound, with the chemical formula C₁₂H₈N₂[1], is a solid crystalline compound at room temperature[2]. Its structure features a pyridine ring substituted at the 5-position with a phenyl group and at the 2-position with a cyano group. This arrangement creates a molecule with distinct electronic and steric properties that govern its reactivity. The pyridine nitrogen is a basic and nucleophilic center, the nitrile group is susceptible to nucleophilic attack and reduction, and the pyridine ring itself can be reduced under forcing conditions. Understanding the interplay between these groups is critical for predictable and high-yield synthesis.

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₁₂H₈N₂[1]

-

Molecular Weight: 180.21 g/mol [1]

-

Melting Point: 93-94 °C[2]

-

Boiling Point: 363 °C[2]

-

Appearance: Solid[4]

Oxidation Reactions: Targeting the Pyridine Nitrogen

The pyridine ring, due to the electronegativity of the nitrogen atom, is generally less susceptible to oxidation than a benzene ring[5][6]. However, the lone pair of electrons on the nitrogen atom makes it reactive towards oxidation, similar to a tertiary amine, to form a pyridine N-oxide[5][6]. This transformation is often a key strategic step, as it alters the electronic properties of the pyridine ring, facilitating subsequent reactions.

N-Oxide Formation

The most common oxidation reaction for this compound is the formation of this compound N-oxide. This is typically achieved using peracids or other oxygen-transfer reagents.

Mechanism: The reaction proceeds via the electrophilic attack of the oxidant (e.g., a peracid) on the lone pair of electrons of the pyridine nitrogen.

Causality of Reagent Choice:

-

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used, commercially available, and effective reagent for N-oxidation. It is often chosen for its high reactivity and clean reaction profiles. The oxidation of pyridines with m-CPBA is a well-established method[7].

-

Hydrogen Peroxide (H₂O₂): A greener and more atom-economical oxidant. It is typically used in the presence of an acid catalyst, such as acetic acid or sulfuric acid, which protonates the pyridine to make it more susceptible to oxidation[7][8][9]. The H₂O₂/acid system is often preferred in industrial settings due to lower cost and reduced waste.

Representative Experimental Protocol: N-Oxidation with m-CPBA

This protocol is a representative method for the N-oxidation of a substituted pyridine.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Add m-CPBA (approx. 1.1-1.5 eq), either as a solid portion-wise or as a solution in DCM, dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the excess peracid by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound N-oxide.

Synthetic Utility of the N-Oxide

The formation of the N-oxide is not merely a structural modification but a strategic activation of the molecule. The N-oxide group increases the electron density at the 2- and 4-positions of the pyridine ring, making it more susceptible to electrophilic substitution[6]. Conversely, it also facilitates nucleophilic substitution at the 2-position, a reaction that is difficult on the parent pyridine. For instance, pyridine N-oxides can be cyanated at the 2-position, demonstrating the unique reactivity imparted by the N-oxide functionality[10][11].

Reduction Reactions: A Study in Chemoselectivity

The reduction of this compound offers multiple pathways, as both the nitrile group and the pyridine ring are reducible. Achieving selectivity is the primary challenge and depends critically on the choice of reducing agent and reaction conditions.

Selective Reduction of the Nitrile Group

The reduction of the nitrile (cyano) group is a fundamental transformation, providing access to primary amines or aldehydes, which are valuable synthetic intermediates.

The conversion of the nitrile to a (5-phenylpyridin-2-yl)methanamine is most commonly achieved via catalytic hydrogenation or with potent hydride reagents.

Catalytic Hydrogenation: This is often the most economical and scalable method for producing primary amines from nitriles[12][13].

-

Common Catalysts: Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂) are frequently employed[12][13][14]. Ruthenium-based catalysts have also shown excellent performance and selectivity[15].

-

Causality of Conditions: The choice of catalyst, solvent, temperature, and hydrogen pressure are critical factors that influence selectivity[12]. For instance, the presence of ammonia or a basic medium can help suppress the formation of secondary and tertiary amine byproducts, which arise from the reaction of the primary amine product with the intermediate imine[12][13]. Catalyst structure itself can dictate selectivity between primary and secondary amines[16].

Workflow for Catalytic Hydrogenation of Nitrile Group

Caption: A typical workflow for the catalytic hydrogenation of a nitrile to a primary amine.

Stoichiometric Hydride Reduction:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of readily converting nitriles to primary amines[14][15]. The reaction is typically performed in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup[14].

-

Expertise Insight: While highly effective, LiAlH₄ is pyrophoric and reacts violently with water. Its use requires stringent anhydrous conditions and careful handling, making catalytic hydrogenation often preferable for large-scale synthesis. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of certain catalysts[15].

The partial reduction of the nitrile to an aldehyde (5-phenylpyridine-2-carbaldehyde) requires a less powerful reducing agent that can be stopped at the intermediate imine stage, which is then hydrolyzed during workup.

-

Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for this transformation. The reaction is typically run at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen, followed by hydride transfer to the carbon. An aqueous workup then hydrolyzes the resulting N-alumino imine to the aldehyde[12].

Selective Reduction of the Pyridine Ring

Hydrogenation of the pyridine ring to the corresponding piperidine (5-phenylpiperidine-2-carbonitrile) requires breaking the aromaticity of the ring and is generally more challenging than reducing the nitrile group.

Causality of Conditions:

-

Catalysts: Platinum-based catalysts (e.g., PtO₂, Pt/C) and Rhodium-based catalysts (e.g., Rh/C) are often more effective than Palladium for pyridine ring hydrogenation[17].

-

Reaction Conditions: This reduction typically requires more forcing conditions, such as higher hydrogen pressures and temperatures, compared to nitrile reduction[17].

-

Acidic Medium: The presence of an acid (e.g., HCl, AcOH) is often necessary. Protonation of the pyridine nitrogen activates the ring towards reduction and can prevent the catalyst from being poisoned by the basic nitrogen atom[17].

-

Chemoselectivity Challenge: A significant challenge is preventing the concurrent reduction of the phenyl ring. Selective hydrogenation of the pyridine moiety in arylpyridines to yield arylpiperidines can be achieved, but over-reduction to cyclohexylpiperidines is a common side reaction[17][18]. Careful selection of the catalyst and optimization of conditions are crucial to maximize the yield of the desired 5-phenylpiperidine product[18].

Summary of Reductive Pathways & Conditions

The choice of reagent dictates the final product, as illustrated in the following diagram and table.

Reductive Pathways of this compound

Caption: Selective reduction pathways based on the choice of reagent and conditions.

| Target Product | Reagent(s) | Typical Conditions | Key Considerations | Reference(s) |

| (5-Phenylpyridin-2-yl)methanamine | H₂ / Raney Ni, Pd/C, or PtO₂ | EtOH or MeOH, often with NH₃, moderate T & P | Catalyst choice is key for selectivity; NH₃ suppresses secondary amine formation. | [12],[13] |

| (5-Phenylpyridin-2-yl)methanamine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | Highly reactive, requires strict anhydrous conditions and careful workup. | [15],[14] |

| 5-Phenylpyridine-2-carbaldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous toluene or DCM, -78 °C | Low temperature is critical to prevent over-reduction to the amine. | [12] |

| 5-Phenylpiperidine-2-carbonitrile | H₂ / PtO₂ or Rh/C | Acidic solvent (e.g., AcOH), high T & P | Forcing conditions required; risk of over-reducing the phenyl ring. | [17],[18] |

Conclusion

The redox chemistry of this compound is a rich field, offering pathways to diverse and synthetically valuable derivatives. Mastery over these transformations hinges on a deep understanding of the subtle interplay between reagents, catalysts, and reaction conditions. N-oxidation provides a route to activate the pyridine ring for further functionalization. In contrast, reduction reactions offer access to amines, aldehydes, and piperidines, but demand careful control to achieve the desired chemoselectivity. For researchers in drug discovery and materials science, the ability to selectively manipulate the functional groups of this scaffold is a powerful tool for generating novel molecular architectures with tailored properties. This guide serves as a foundational resource for navigating the synthetic landscape of this versatile molecule.

References

- Nitrile reduction - Wikipedia. wikipedia.org. [Link]

- Pyridine - Wikipedia. wikipedia.org. [Link]

- Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

- REDOX Reaction Of Pyridine - News - BIOSYNCE. biosynce.com. [Link]

- Nitrile Reduction - Organic Chemistry Portal. organic-chemistry.org. [Link]

- reduction of nitriles - Chemguide. chemguide.co.uk. [Link]

- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Publishing. pubs.rsc.org. [Link]

- Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts | Organic Letters - ACS Public

- Oxidative Dearomatization of Pyridines - PMC - NIH. ncbi.nlm.nih.gov. [Link]

- Pyridine N-Oxide-structure - ChemTube3D. chemtube3d.com. [Link]

- Recent trends in the chemistry of pyridine N-oxides - Arkat USA.

- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - NIH. ncbi.nlm.nih.gov. [Link]

- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv

- Reactivity of 2-amino-3-cyanopyridines. | Download Scientific Diagram - ResearchGate.

- Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. ncbi.nlm.nih.gov. [Link]

- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and - J-STAGE. jstage.jst.go.jp. [Link]

- 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile - MDPI. mdpi.com. [Link]

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. mdpi.com. [Link]

- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. ncbi.nlm.nih.gov. [Link]

- 5-Methylpyridine-2-Carbonitrile - Methylamine Supplier. methylamine-supplier.com. [Link]

- 5-phenyl-N-(2-pyridin-2-ylethyl)pyridine-2-carboxamide - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

- 5-Methyl-4-phenylpyridine-2-carbonitrile | C13H10N2 | CID 139882547 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

- This compound CAS#: 39065-45-7 • ChemWhat.

- (a) Ir III phenylpyridine transfer hydrogenation catalysts 38 and 39.... | Download Scientific Diagram - ResearchGate.